ethyl 4-oxo-1H-pyrimidine-6-carboxylate
Description
Ethyl 4-oxo-1H-pyrimidine-6-carboxylate (CAS 223788-14-5) is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms. The molecule features a ketone group at position 4 and an ethyl ester moiety at position 6 . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of the 4-oxo group and the ester functionality, making it a key scaffold for further derivatization.
Properties
IUPAC Name |
ethyl 4-oxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEDWQDJPRDEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
In the case of ethyl 4-oxo-1H-pyrimidine-6-carboxylate, the β-ketoester ethyl 3-oxobutanoate (ethyl acetoacetate) reacts with urea or acetamidine under basic conditions to form the pyrimidine ring. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the β-carbonyl group, followed by cyclization and elimination of water (Fig. 1).
Critical Parameters:
-
Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
-
Temperature : 0–5°C for initial mixing, followed by gradual warming to room temperature.
-
Solvent : Anhydrous conditions are essential to prevent hydrolysis of the β-ketoester.
Optimization and Yield
A patent describing a related synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine reported a 32% yield for the β-ketoester intermediate. Adapting this to this compound would require substituting fluorinated reagents with non-fluorinated analogs. For example:
-
Step 1 : Condensation of ethyl acetoacetate with propionyl chloride in THF using NaH yields ethyl 3-oxopentanoate.
-
Step 2 : Reaction with acetamidine in methanol/sodium methoxide forms the pyrimidine ring.
Hydrolysis and Esterification of Bipyridinium Precursors
An alternative route involves hydrolyzing a pre-formed pyridine or bipyridinium compound followed by esterification. This method was serendipitously observed during attempts to crystallize 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride.
Key Steps:
-
Hydrolysis : The bipyridinium chloride undergoes hydrolysis in ethanol/water to yield 4-oxo-1,4-dihydropyridine-3-carboxylic acid.
-
Esterification : The carboxylic acid is esterified with ethanol under acidic or basic conditions to form the ethyl ester.
Oxidative Modification of 4-Hydroxypyrimidine Derivatives
Oxidation of 4-hydroxypyrimidine-6-carboxylates offers a pathway to introduce the 4-oxo group. This method is less common but viable for substrates sensitive to cyclocondensation conditions.
Oxidation Agents:
-
Jones reagent (CrO3/H2SO4): Effective for oxidizing secondary alcohols to ketones.
-
Pyridinium chlorochromate (PCC) : Milder conditions suitable for acid-sensitive substrates.
Example Protocol:
-
Synthesis of 4-hydroxypyrimidine-6-carboxylate : Condense ethyl acetoacetate with urea in NaOMe/MeOH.
-
Oxidation : Treat with PCC in dichloromethane at 0°C for 4 hours.
-
Purification : Column chromatography (SiO2, ethyl acetate/hexane).
Comparative Analysis of Methods
*Yields are estimates based on analogous reactions.
Structural Characterization and Validation
Successful synthesis requires validation via:
Chemical Reactions Analysis
Types of Reactions: Compound “ethyl 4-oxo-1H-pyrimidine-6-carboxylate” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “ethyl 4-oxo-1H-pyrimidine-6-carboxylate” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which compound “ethyl 4-oxo-1H-pyrimidine-6-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, and other biochemical functions. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs of ethyl 4-oxo-1H-pyrimidine-6-carboxylate, highlighting substituent differences and molecular characteristics:
*Calculated molecular weight based on formula C7H8N2O3.
Crystallographic and Hydrogen-Bonding Patterns
Studies using SHELX software () reveal that pyrimidine derivatives often form layered crystal structures stabilized by intermolecular hydrogen bonds. For example, ethyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate exhibits a planar pyrimidine ring with hydrogen bonds between the 2-oxo group and adjacent NH groups, contributing to its stability . Such patterns are critical for predicting solubility and melting points.
Q & A
Q. What are the standard synthetic routes for ethyl 4-oxo-1H-pyrimidine-6-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as condensation of substituted pyrimidine precursors with carboxylate esters under controlled conditions. Key parameters include:
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
- Temperature : Reactions often proceed at 60–100°C to balance yield and side-product formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates. Optimization involves iterative adjustment of these parameters and monitoring via TLC or HPLC to confirm intermediate purity .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?
Methodological characterization includes:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and functional groups (e.g., ester carbonyl at ~170 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Infrared (IR) spectroscopy : Detection of carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bonds.
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across studies.
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. chlorophenyl groups) on target binding.
- Mechanistic studies : Use kinase inhibition assays or molecular docking to identify primary targets .
Q. What computational strategies are effective in predicting the reactivity of this compound for targeted modifications?
Advanced methods include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzyme active sites).
- Retrosynthetic analysis : Tools like ICSynth (from ICReDD) propose synthetic pathways for novel derivatives .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic properties of this compound derivatives?
Methodological approaches include:
- Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) or bioisosteres (e.g., replacing ester with amide).
- In vitro ADME assays : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell models.
- Pharmacophore modeling : Identify critical binding features (e.g., hydrogen-bond acceptors at C4-oxo position) .
Data Analysis and Experimental Design
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
Common pitfalls and solutions:
- Byproduct formation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates.
- Regioselectivity issues : Employ directing groups (e.g., tosyl) to control substitution patterns.
- Scale-up challenges : Transition from batch to flow reactors for improved heat/mass transfer .
Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition?
Validation steps include:
- Kinetic assays : Measure values under varying substrate concentrations.
- X-ray crystallography : Resolve co-crystal structures of the compound bound to the target enzyme.
- Gene knockout models : Confirm phenotypic changes in target-deficient organisms .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
